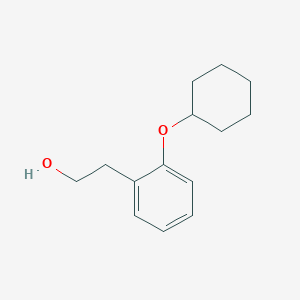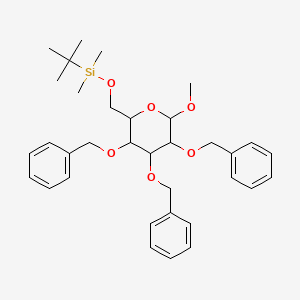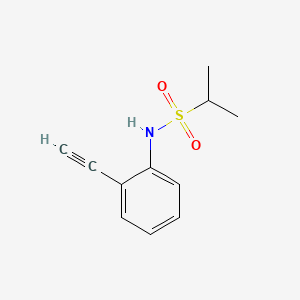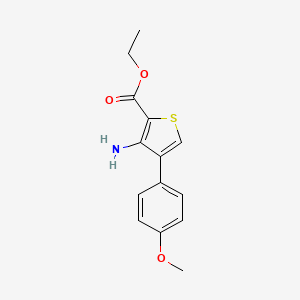![molecular formula C14H25NO11 B12066330 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose: is a complex oligosaccharide with the molecular formula C14H25NO11 and a molecular weight of 383.35 g/mol . This compound is notable for its role in the biomedical sector, particularly in the development of therapeutic agents and research into various ailments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose typically involves multiple steps, including glycosylation reactions. The process begins with the preparation of the monosaccharide units, followed by their coupling through glycosidic bonds. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems. These methods ensure the large-scale production of the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the carbonyl groups, if present.
Substitution: This reaction can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose has a wide range of applications in scientific research:
Chemistry: Used in the study of glycosylation processes and carbohydrate chemistry.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in developing therapeutic agents for various diseases.
Industry: Utilized in the formulation of medications and other biomedical products.
Mechanism of Action
The mechanism of action of 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-3-O-(α-D-galactopyranosyl)-D-galactose: Another oligosaccharide with similar structural features.
3-O-[2-(Acetylamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose: A closely related compound with slight variations in its molecular structure.
Uniqueness
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose is unique due to its specific glycosidic linkages and functional groups, which confer distinct biological and chemical properties. Its ability to participate in various biochemical processes and its potential therapeutic applications set it apart from similar compounds.
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) |
InChI Key |
IXWNIYCPCRHGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)


![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)


![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)


![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
